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Compound of Interest

Compound Name: Sofosbuvir impurity G

Cat. No.: B15566924 Get Quote

This guide provides a comparative analysis of validated analytical methods for the

quantification of Sofosbuvir impurity G, a critical process-related impurity in the

manufacturing of the antiviral drug Sofosbuvir. The information is intended for researchers,

scientists, and drug development professionals to aid in the selection and implementation of a

suitable analytical method for quality control and stability testing.

Comparison of Analytical Methods
Two primary chromatographic methods, High-Performance Liquid Chromatography (HPLC) and

Ultra-Performance Liquid Chromatography (UPLC), have been identified and validated for the

determination of Sofosbuvir and its impurities. The following tables summarize the key

performance parameters of representative methods, providing a basis for objective

comparison.

Table 1: Chromatographic Conditions and Performance
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Parameter Method 1: RP-HPLC Method 2: UPLC

Principle

Reverse Phase High-

Performance Liquid

Chromatography

Ultra-Performance Liquid

Chromatography

Column
Agilent Eclipse XDB-C18, 4.6 x

250 mm, 5 µm[1][2]

Acquity UPLC HSS C18, 2.1 x

100 mm, 1.8 µm[3]

Mobile Phase

0.1% Trifluoroacetic acid in

Water: Acetonitrile (50:50 v/v)

[1][2]

Orthophosphoric acid buffer:

Acetonitrile (45:55 v/v)[3]

Flow Rate 1.0 mL/min 0.2 mL/min[3]

Detection Wavelength 260 nm[1][2] 250 nm[3]

Retention Time (Impurity G)
5.704 min (as Phosphoryl

impurity)[1][2]

Not explicitly stated for

Impurity G

Retention Time (Sofosbuvir) 3.674 min[1][2] Not explicitly stated

Table 2: Validation Parameters
Validation Parameter Method 1: RP-HPLC Method 2: UPLC

Linearity Range (Impurity G)
10-30 µg/mL (as Phosphoryl

impurity)[1][2]

Not explicitly stated for

Impurity G

Correlation Coefficient (r²) > 0.999[4] > 0.999[3]

Limit of Detection (LOD)
0.03% (0.12 µg) (as

Phosphoryl impurity)[1][2]
Not specified

Limit of Quantitation (LOQ)
1.50% (0.375 µg) (as

Phosphoryl impurity)[1][2]
Not specified

Accuracy (% Recovery) 90.2–113.9%[4]
98.40 to 100.9% (for

Sofosbuvir)[3]

Precision (%RSD)
0.043 (for Phosphoryl impurity)

[1][2]
< 2%
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Experimental Protocols
Detailed methodologies for the validated analytical methods are provided below. These

protocols are based on published literature and adhere to ICH guidelines for method validation.

[5][6]

Method 1: RP-HPLC Method for Sofosbuvir and Impurity
G
1. Instrumentation:

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and

data acquisition software.[1][2]

Analytical balance.

Volumetric flasks and pipettes.

Sonicator.

2. Chromatographic Conditions:

Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm particle size.[1][2]

Mobile Phase: A filtered and degassed mixture of 0.1% Trifluoroacetic acid in water and

Acetonitrile in a 50:50 ratio.[1][2]

Flow Rate: 1.0 mL/min.

Column Temperature: Ambient.

Detection Wavelength: 260 nm.[1][2]

Injection Volume: 10 µL.

3. Preparation of Solutions:

Diluent: Water: Acetonitrile (50:50 v/v).[7]
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Standard Stock Solution of Sofosbuvir: Accurately weigh and dissolve 400 mg of Sofosbuvir

reference standard in 100 mL of diluent.[1][7]

Standard Stock Solution of Impurity G (Phosphoryl impurity): Accurately weigh and dissolve

25 mg of Impurity G reference standard in 100 mL of diluent.[1][7]

Working Standard Solution: Pipette 5 mL of each stock solution into a 50 mL volumetric flask

and dilute to volume with diluent.[1][7]

Sample Solution: Accurately weigh tablet powder equivalent to 400 mg of Sofosbuvir into a

100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and dilute to

volume. Filter the solution through a 0.45 µm nylon filter. Pipette 5 mL of the filtered solution

into a 50 mL volumetric flask and dilute to volume with diluent.

4. Validation Procedure:

Specificity: Analyze blank, placebo, standard, and sample solutions to demonstrate the

absence of interference at the retention times of Sofosbuvir and Impurity G.

Linearity: Prepare a series of at least five concentrations of Impurity G (e.g., 10, 15, 20, 25,

30 µg/mL) and inject them. Plot a calibration curve of peak area versus concentration and

determine the correlation coefficient.[1][2]

Accuracy (Recovery): Spike a placebo preparation with known concentrations of Impurity G

at three levels (e.g., 80%, 100%, and 120% of the specification limit). Calculate the

percentage recovery.

Precision (Repeatability): Inject the working standard solution six times and calculate the

relative standard deviation (%RSD) of the peak areas for Impurity G.[1][2]

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ

based on the standard deviation of the response and the slope of the calibration curve.[1][2]
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Experimental Workflow for Method Validation
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Caption: Workflow for the validation of an analytical method for Sofosbuvir impurity G.
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Caption: Interrelationship of key validation parameters for an analytical method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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